

# A Comparative Analysis of Terevalefim and Recombinant HGF for Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the mechanisms, performance, and therapeutic potential of two distinct c-Met agonists in the context of acute kidney injury and other indications.

In the landscape of therapies targeting tissue regeneration and repair, both the small molecule HGF mimetic, **Terevalefim** (formerly ANG-3777), and recombinant human hepatocyte growth factor (rHGF) have emerged as promising candidates. Both agents exert their therapeutic effects by activating the c-Met receptor, a critical signaling pathway involved in cell proliferation, survival, and migration. This guide provides a comprehensive comparative analysis of **Terevalefim** and rHGF, presenting key data on their performance, underlying mechanisms, and the experimental protocols used in their evaluation. This objective comparison is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics for organ injury.

## At a Glance: Key Differences and Similarities



| Feature                 | Terevalefim (ANG-3777)                                                                                             | Recombinant HGF (rHGF)                                                                                                 |
|-------------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Molecule Type           | Small molecule, pyrazole thiophene                                                                                 | Recombinant protein                                                                                                    |
| Mechanism of Action     | Mimics HGF and activates the c-Met receptor                                                                        | Binds to and activates the c-<br>Met receptor                                                                          |
| Key Indications Studied | Delayed Graft Function (DGF),<br>Cardiac Surgery-Associated<br>Acute Kidney Injury (CSA-AKI),<br>Acute Lung Injury | Spinal Cord Injury, Chronic<br>Limb Threatening Ischemia,<br>Fulminant Hepatitis, Acute<br>Kidney Injury (preclinical) |
| Administration          | Intravenous                                                                                                        | Intravenous, Intrathecal,<br>Intramuscular (plasmid)                                                                   |
| Half-life               | Substantially longer than HGF[1]                                                                                   | Short, approximately 2.4-3.1 minutes in rats[2][3]                                                                     |

## **Performance Data in Kidney Injury Models**

While direct head-to-head clinical trials are unavailable, preclinical and clinical studies in kidney injury models provide a basis for comparison.

## **Preclinical Efficacy in Acute Kidney Injury**



| Parameter   | Terevalefim (ANG-<br>3777)                                                                                                                       | Recombinant HGF<br>(rHGF)                                                                                    | Study Details                                     |
|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|---------------------------------------------------|
| Model       | Rat Ischemia-<br>Reperfusion Injury                                                                                                              | Mouse Cisplatin- or<br>HgCl2-induced AKI                                                                     | Preclinical animal models of acute kidney injury. |
| Key Finding | Treatment with ANG-<br>3777 resulted in a<br>robust increase in<br>phosphorylated c-Met<br>in the kidney at 24<br>hours post-<br>reperfusion[4]. | Intravenous injection of rHGF suppressed increases in blood urea nitrogen and serum creatinine[5].           |                                                   |
| Outcome     | Stimulated tubular repair and regeneration, leading to improved renal function.                                                                  | Stimulated DNA synthesis of renal tubular cells and induced reconstruction of normal renal tissue structure. | -                                                 |

## **Clinical Efficacy in Delayed Graft Function (DGF)**

A Phase 2 clinical trial of **Terevalefim** (ANG-3777) has been conducted in patients at high risk for delayed graft function after kidney transplantation.

| Endpoint                                                     | Terevalefim (n=19) | Placebo (n=9) | p-value |
|--------------------------------------------------------------|--------------------|---------------|---------|
| Achievement of ≥1200 cc urine output over 24 hours by day 28 | 78.9%              | 44.4%         | 0.09    |
| Graft Failure at 1 year                                      | 0%                 | 22%           | 0.03    |

A subsequent Phase 3 trial, however, did not show a significant difference in the primary endpoint of estimated glomerular filtration rate (eGFR) at day 360 between the **Terevalefim** 





and placebo groups.

Information on clinical trials of recombinant HGF specifically for delayed graft function is limited in the searched results, though it has been investigated for preventing acute renal rejection in animal models.

## Clinical Efficacy in Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)

A Phase 2 exploratory trial (GUARD) evaluated **Terevalefim** in patients at risk for CSA-AKI.

| Endpoint                                                       | Terevalefim | Placebo | p-value |
|----------------------------------------------------------------|-------------|---------|---------|
| Primary Endpoint: % increase in serum creatinine (AUC day 2-6) | 8.4%        | 7.3%    | 0.77    |
| MAKE90 (Death, RRT,<br>or >25% eGFR<br>decline at day 90)      | 14.7%       | 21.5%   | 0.155   |
| >25% decrease in eGFR at Day 90                                | 5.6%        | 16.2%   | 0.012   |

The trial did not meet its primary endpoint, but suggested a potential benefit in the MAKE90 secondary endpoint.

## **Mechanism of Action and Signaling Pathways**

Both **Terevalefim** and rHGF function by activating the c-Met receptor tyrosine kinase. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.





Click to download full resolution via product page

**HGF/c-Met Signaling Pathway** 

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of **Terevalefim** and rHGF.

## c-Met Phosphorylation Assay (Western Blot)

This assay is fundamental to demonstrating the activation of the c-Met receptor by either **Terevalefim** or rHGF.





Click to download full resolution via product page

Western Blot Workflow for c-Met Phosphorylation



#### **Protocol Summary:**

- Cell Culture and Treatment: Culture appropriate cells (e.g., human cortical neuron cells [HCN-2] for Terevalefim studies) and treat with either Terevalefim, rHGF, or a vehicle control for a specified time.
- Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a standard method like the BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).
- Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for phosphorylated c-Met (p-c-Met).
   Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponding to p-c-Met indicates the level of receptor activation.

## **Cell Proliferation Assay**

This assay measures the mitogenic activity of **Terevalefim** and rHGF.

Protocol Summary (using HUVECs as an example):

- Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a specific density (e.g., 5000 cells/well).
- Treatment: After allowing the cells to adhere, treat them with varying concentrations of Terevalefim, rHGF, or a control substance.
- Incubation: Incubate the cells for a defined period (e.g., 48 hours).
- Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as the MTT assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which is



proportional to the number of viable, proliferating cells.

## **Safety and Tolerability**

In a Phase 2 trial for delayed graft function, **Terevalefim** was well-tolerated, with a similar percentage of subjects experiencing adverse events in both the **Terevalefim** and placebo arms. Notably, the number of events per subject was twice as high in the placebo group. In the GUARD trial for CSA-AKI, the overall safety profile of **Terevalefim** was consistent with previous clinical experience and comparable to placebo.

For recombinant HGF, preclinical studies identified potential adverse effects including a decrease in blood pressure and an increase in urinary albumin excretion. In a Phase I/II clinical trial in patients with fulminant hepatitis, intravenous rHGF at a dose of 0.6 mg/m2 was well-tolerated, with moderate, transient decreases in blood pressure that did not require intervention. Repeated doses did not induce renal toxicity, and no severe adverse events were observed.

### Conclusion

**Terevalefim** and recombinant HGF represent two distinct approaches to harnessing the therapeutic potential of the HGF/c-Met signaling pathway. **Terevalefim**, as a small molecule mimetic, offers the advantage of a longer half-life compared to the native HGF protein. Clinical data for **Terevalefim** in the context of kidney injury, particularly delayed graft function and cardiac surgery-associated AKI, are more extensively reported in the available literature. While rHGF has demonstrated potent regenerative capabilities in various preclinical models, including those of acute kidney injury, more comprehensive clinical data in these specific indications are needed for a direct comparison.

The choice between a small molecule mimetic and a recombinant protein will likely depend on the specific therapeutic application, desired pharmacokinetic profile, and manufacturing considerations. Further research, including potential head-to-head comparative studies, will be invaluable in elucidating the relative strengths and weaknesses of these two promising therapeutic agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. stemcell.com [stemcell.com]
- 2. benchchem.com [benchchem.com]
- 3. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HGF-MSP chimera protects kidneys from ischemia-reperfusion injury PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Terevalefim and Recombinant HGF for Kidney Injury]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10759912#comparative-analysis-of-terevalefim-vs-recombinant-hgf]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com